molecular formula C13H19IN2O B025511 N-[2-(diethylamino)ethyl]-4-iodobenzamide CAS No. 106790-96-9

N-[2-(diethylamino)ethyl]-4-iodobenzamide

Cat. No.: B025511
CAS No.: 106790-96-9
M. Wt: 346.21 g/mol
InChI Key: HRVWCNMOEFNEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide involves the radioiodination of the compound via nucleophilic substitution. This process typically uses copper chloride as a catalyst to enhance the radiochemical yield and reduce reaction time . The reaction conditions, such as pH, substrate concentration, reaction time, and temperature, are meticulously controlled to achieve high purity and yield .

Industrial Production Methods: While specific industrial production methods for N-(2-diethylaminoethyl)-4-iodobenzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions and using industrial-grade reagents and equipment to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: N-(2-diethylaminoethyl)-4-iodobenzamide primarily undergoes nucleophilic substitution reactions. The radioiodination process involves the exchange of iodine atoms, facilitated by catalysts such as copper chloride .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the radiolabeled N-(2-diethylaminoethyl)-4-iodobenzamide, which is used for imaging and therapeutic purposes in nuclear medicine .

Scientific Research Applications

Nuclear Medicine

N-[2-(diethylamino)ethyl]-4-iodobenzamide is primarily employed in nuclear medicine for the imaging and treatment of melanoma due to its high affinity for melanin. The compound can be radiolabeled using isotopes such as iodine-123 or iodine-125, enhancing its utility in diagnostic imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .

Melanoma Imaging

The compound's unique property of accumulating in melanin-rich tissues makes it particularly effective for targeting melanoma cells. In vitro studies have demonstrated its significant binding affinity to melanoma cell lines, indicating its potential as a diagnostic agent. The mechanism of action involves direct binding to melanin or interaction with melanin biosynthesis pathways .

Therapeutic Applications

Beyond imaging, this compound has potential therapeutic applications. Its ability to target melanoma cells allows for the development of targeted radionuclide therapy (TRT), providing a dual function of diagnosis and treatment .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

  • In Vivo Studies : Research indicated that this compound exhibits rapid uptake in melanoma tumors compared to other tissues, demonstrating its specificity and potential as a diagnostic agent .
  • Binding Affinity Studies : Binding assays have shown nanomolar affinity levels for melanoma cells, underscoring its targeting capabilities .
  • Clinical Trials : Phase II scintigraphic trials have demonstrated the efficacy of iodine-123-labeled BZA in detecting malignant melanoma and metastases, showing promising results in patient imaging .

Synthesis and Optimization

The synthesis of this compound typically involves nucleophilic substitution reactions where iodine atoms are exchanged, often facilitated by catalysts like copper chloride. Optimization of reaction conditions such as temperature and solvent choice can significantly enhance yields and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison: N-(2-diethylaminoethyl)-4-iodobenzamide stands out due to its high affinity for melanin, making it particularly effective for melanoma imaging and therapy. While other compounds like N-isopropyl-iodoamphetamine and m-iodobenzylguanidine are also used in nuclear medicine, they target different receptors and pathways . The unique ability of N-(2-diethylaminoethyl)-4-iodobenzamide to selectively accumulate in melanin-rich cells highlights its specificity and effectiveness in melanoma treatment .

Biological Activity

N-[2-(diethylamino)ethyl]-4-iodobenzamide, commonly referred to as BZA, is a compound with significant biological activity, particularly in the context of melanoma imaging and treatment. This article provides an in-depth examination of its biological properties, including its synthesis, mechanisms of action, and clinical applications.

Chemical Structure and Synthesis

This compound features a benzamide structure with a tertiary amine group. The synthesis typically involves the iodination of the benzamide derivative, which can be achieved through various methods, including isotopic exchange reactions that yield high radiochemical purity . For example, one study reported a straightforward synthesis method yielding up to 60% radiochemical yield for the iodinated product .

BZA exhibits a high affinity for melanin, a pigment produced by melanocytes. This property makes it particularly useful for targeting melanoma cells. Studies have shown that when labeled with iodine-123 or fluorine-18, BZA can effectively accumulate in melanotic tumors, allowing for enhanced imaging during scintigraphy and PET scans . The binding mechanism appears to be non-receptor-mediated, suggesting that the compound interacts directly with melanin rather than through specific receptors .

Biological Activity and Efficacy

In Vitro Studies:
In vitro evaluations have demonstrated that BZA derivatives exhibit selective uptake in melanoma cell lines. For instance, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide (a fluorinated derivative) showed significant melanin-specific uptake in B16F10 melanoma cells, with cellular uptake increasing dramatically in the presence of l-tyrosine .

In Vivo Studies:
In vivo studies using small animal models have revealed promising results regarding tumor uptake and retention. For example, BZA labeled with iodine-123 showed moderate uptake in malignant melanoma tissues during clinical trials, facilitating the detection of previously unidentified metastases . Additionally, biodistribution studies indicated that after injection, BZA derivatives exhibited rapid clearance from non-target tissues while maintaining high levels of radioactivity in tumors over time .

Clinical Applications

BZA's capability as a radiotracer has been explored extensively in clinical settings. In initial studies involving patients with malignant melanoma, BZA was able to visualize tumor lesions effectively and provided additional diagnostic information compared to traditional imaging techniques like technetium-99m scintigraphy . The ability to detect small lesions is crucial for early intervention and treatment planning.

Comparative Data on Uptake

The following table summarizes key findings from various studies regarding the uptake of different BZA derivatives in tumor models:

CompoundTumor Uptake (%ID/g) at 1 hourKey Findings
This compound (BZA)6.47 ± 2.16High affinity for melanin; effective imaging
N-(2-(dimethylamino)ethyl)-4-[18F]fluorobenzamide13.0Superior retention; high tumor-to-background ratio
N-(2-diethylaminoethyl)-4-[123I]iodobenzamideModerateDetected additional metastases not seen with DTPA

Case Studies

  • Case Study on Melanoma Detection : In a clinical trial involving five patients with malignant melanoma, BZA demonstrated its potential by identifying additional metastatic lesions that were missed by conventional imaging techniques. This capability led to changes in therapeutic strategies for two patients .
  • Biodistribution Analysis : A study assessing the biodistribution of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide showed significant tumor accumulation (up to 13 %ID/g at 60 minutes), indicating its effectiveness as a PET imaging agent for melanoma .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[2-(diethylamino)ethyl]-4-iodobenzamide, and how can its purity be validated for preclinical studies?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-iodobenzoyl chloride with N,N-diethylethylenediamine under anhydrous conditions. To ensure purity (>98%), use reverse-phase HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1^1H/13^13C NMR (e.g., δ 7.6–7.8 ppm for aromatic protons, δ 45–55 ppm for diethylamino carbons). Mass spectrometry (ESI-MS, [M+H]⁺ ≈ 375 m/z) is critical for molecular weight confirmation .

Q. How does This compound target melanoma cells, and what experimental models validate its specificity?

  • Methodological Answer : The compound binds melanin via its iodobenzamide moiety, enabling selective accumulation in melanoma cells. Validate specificity using:

  • In vitro : Competitive binding assays with melanin-rich vs. melanin-deficient cell lines (e.g., B16F10 vs. A375), measuring IC₅₀ shifts.
  • In vivo : PET/CT imaging with 123^{123}I-labeled analogs in murine xenograft models, comparing tumor-to-background ratios .

Q. What analytical techniques are recommended for stability studies of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via:

  • LC-MS/MS : Quantify parent compound and metabolites (e.g., deiodinated byproducts).
  • Radio-TLC : For radiolabeled analogs, assess radiochemical purity over 24–48 hours .

Advanced Research Questions

Q. How can contradictory data between in vitro efficacy and in vivo pharmacokinetics be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor tissue penetration. Address this by:

  • Metabolite Profiling : Use hepatic microsome assays to identify major metabolites (e.g., CYP3A4-mediated oxidation).
  • Tissue Distribution Studies : Employ quantitative whole-body autoradiography (QWBA) in rodents to correlate biodistribution with efficacy .

Q. What strategies optimize the pharmacokinetic profile of This compound for brain-metastasized melanoma?

  • Methodological Answer : Enhance blood-brain barrier (BBB) penetration via:

  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to increase lipophilicity.
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes to prolong circulation and reduce hepatic clearance .

Q. How does the compound’s interaction with melanin influence its therapeutic index in heterogeneous melanoma populations?

  • Methodological Answer : Use single-cell RNA sequencing to stratify patient-derived melanoma cells by melanin biosynthesis genes (e.g., TYR, TYRP1). Correlate expression levels with compound uptake (via fluorescence-labeled analogs) and apoptosis assays. For resistant subpopulations, co-administer melanogenesis inducers (e.g., forskolin) .

Q. What experimental designs mitigate off-target effects when combining this compound with alkylating agents?

  • Methodological Answer : Employ isobologram analysis to determine synergistic vs. additive effects. For toxicity screening:

  • Primary Human Hepatocytes : Assess CYP450 inhibition.
  • hERG Assay : Evaluate cardiac safety (IC₅₀ for hERG blockade >10 μM preferred) .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in non-melanoma cell lines?

  • Methodological Answer : Standardize assay conditions:

  • Serum Concentration : Use ≤2% FBS to avoid protein binding interference.
  • Exposure Time : Limit to 48 hours to preclude artifactual apoptosis from prolonged culture.
  • Control for Iodide Release : Include sodium iodide controls to distinguish compound-specific vs. iodide-mediated effects .

Q. Toxicity and Safety Profiling

Q. What preclinical toxicity models are recommended for IND-enabling studies?

  • Methodological Answer : Follow ICH S7/S9 guidelines:

  • Acute Toxicity : Single-dose escalation in Sprague-Dawley rats (0–100 mg/kg, 14-day observation).
  • Genotoxicity : Ames test (TA98, TA100 strains) and micronucleus assay in human TK6 cells .

Properties

CAS No.

106790-96-9

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-iodobenzamide

InChI

InChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)

InChI Key

HRVWCNMOEFNEON-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)I

Key on ui other cas no.

106790-96-9

Synonyms

(123I)IDAB
DEIB
I-BZA
N-(2-(diethylamino)ethyl)-4-iodobenzamide
N-(2-(diethylamino)ethyl)-4-iodobenzamide, (125)I-labeled
N-(2-diethylaminoethyl)-4-iodobenzamide
N-diethylamino-2 ethyl iodo-4-benzamide
p-131I-ABA-2-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.